molecular formula C8H6N2O2S B146244 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol CAS No. 133684-82-9

2-Methyl-7-nitroso-1,3-benzothiazol-6-ol

Cat. No. B146244
M. Wt: 194.21 g/mol
InChI Key: VIGHNXWAZXONLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-nitroso-1,3-benzothiazol-6-ol, also known as MNBTOH, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This molecule is known for its unique chemical properties, which make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism Of Action

2-Methyl-7-nitroso-1,3-benzothiazol-6-ol acts by binding to specific proteins and enzymes, which can lead to changes in their activity. This molecule has been shown to selectively bind to cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. By binding to COX-2, 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol can inhibit its activity, which can lead to a reduction in inflammation and cancer cell growth.

Biochemical And Physiological Effects

2-Methyl-7-nitroso-1,3-benzothiazol-6-ol has been shown to have a variety of biochemical and physiological effects. This molecule has been shown to inhibit the activity of COX-2, which can lead to a reduction in inflammation and cancer cell growth. In addition, 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol has been shown to selectively bind to certain proteins and enzymes, which can lead to changes in their activity and function.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol is its ability to selectively bind to specific proteins and enzymes. This makes it a valuable tool for investigating various biochemical and physiological processes. In addition, 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol has been shown to be a fluorescent probe, which can be used to study protein-protein interactions and to monitor changes in intracellular pH.
One of the limitations of 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol is its potential toxicity. This molecule has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments. In addition, the synthesis of 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol can be challenging, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for the use of 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol in scientific research. One area of interest is the development of new drugs that target COX-2, which could have potential applications in the treatment of inflammation and cancer. In addition, 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol could be used in the development of new fluorescent probes for studying protein-protein interactions and intracellular pH. Finally, the synthesis of 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol could be optimized to improve its availability and reduce its toxicity, which could make it a more valuable tool for scientific research.

Synthesis Methods

2-Methyl-7-nitroso-1,3-benzothiazol-6-ol can be synthesized using a variety of methods, including the reaction between 2-methyl-6-nitrobenzothiazole and hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with sulfuric acid to obtain 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol. Other methods of synthesis have also been reported, including the use of nitric oxide as a reagent.

Scientific Research Applications

2-Methyl-7-nitroso-1,3-benzothiazol-6-ol has been used in various scientific research studies due to its ability to selectively bind to specific proteins and enzymes. This molecule has been used to investigate the role of certain enzymes in various physiological processes, such as inflammation and cancer. In addition, 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol has been used as a fluorescent probe to study protein-protein interactions and to monitor changes in intracellular pH.

properties

CAS RN

133684-82-9

Product Name

2-Methyl-7-nitroso-1,3-benzothiazol-6-ol

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

2-methyl-7-nitroso-1,3-benzothiazol-6-ol

InChI

InChI=1S/C8H6N2O2S/c1-4-9-5-2-3-6(11)7(10-12)8(5)13-4/h2-3,11H,1H3

InChI Key

VIGHNXWAZXONLT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=C(C=C2)O)N=O

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)O)N=O

synonyms

6-Benzothiazolol,2-methyl-7-nitroso-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.